molecular formula C10H11BrO3 B1301164 Methyl 4-(2-bromoethoxy)benzoate CAS No. 56850-91-0

Methyl 4-(2-bromoethoxy)benzoate

Cat. No. B1301164
CAS RN: 56850-91-0
M. Wt: 259.1 g/mol
InChI Key: RVBJPYYTGUCVFR-UHFFFAOYSA-N
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Description

“Methyl 4-(2-bromoethoxy)benzoate” is a chemical compound with the CAS Number: 56850-91-0 . It has a molecular weight of 259.1 and its IUPAC name is methyl 4-(2-bromoethoxy)benzoate . It is a solid-powder in physical form .


Molecular Structure Analysis

“Methyl 4-(2-bromoethoxy)benzoate” has a molecular formula of C10H11BrO3 . It contains a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“Methyl 4-(2-bromoethoxy)benzoate” is a solid-powder . It has a boiling point of 67-69 . The storage temperature is ambient temperature .

Scientific Research Applications

Application in Synthesis of Phenolic Acid Triazole Derivatives

  • Scientific Field : Chemistry, specifically Organic Synthesis and Antifungal Research .
  • Summary of the Application : “Methyl 4-(2-bromoethoxy)benzoate” is used as a starting material in the synthesis of novel phenolic acid triazole derivatives . These derivatives have shown good antifungal effects .
  • Methods of Application or Experimental Procedures : The compound “Methyl 4-(2-bromoethoxy)benzoate” is used in the synthesis of these derivatives. The structures of the synthesized compounds are characterized by IR, MS, NMR, and X-ray crystal diffraction .
  • Results or Outcomes : The synthesized compound “Methyl 4-(2-bromoethoxy)benzoate” has shown the best inhibitory effect on Rhizoctonia solani AG1, with an inhibitory rate reaching 88.6% at 200 μg/mL . The inhibitory rates of compound “methyl 4-(2-(1 H -1,2,4-triazol-1-yl) ethoxy)benzoate” against Fusarium moniliforme and Sphaeropsis sapinea at a concentration of 200 μg/mL were 76.1% and 75.4%, respectively, which were better than that of carbendazim .

“Methyl 4-(2-bromoethoxy)benzoate” is a chemical compound that can be used as a starting material in various organic synthesis processes . Its specific applications can vary widely depending on the context of the research or the specific goals of the experiment.

Safety And Hazards

“Methyl 4-(2-bromoethoxy)benzoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

methyl 4-(2-bromoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJPYYTGUCVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365504
Record name methyl 4-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-bromoethoxy)benzoate

CAS RN

56850-91-0
Record name methyl 4-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-hydroxybenzoate (5.0 g, 32.86 mmol) was combined with 1,2-dibromoethane (35 mL) and potassium carbonate (6.8 g, 49.23 mmol, 1.5 eq.) then heated at reflux for 18 h. The reaction mixture was concentrated under reduced pressure then the residue partitioned between ethyl ether (500 mL) and water (200 mL). The ether was extracted with 2 N sodium hydroxide (5×50 mL). The solvent was removed under reduced pressure to give the desired product as a white solid (8.47 g, 99%).
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5 g
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35 mL
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6.8 g
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Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 100 g. of methyl p-hydroxybenzoate, 200 g. of anhydrous potassium carbonate, 400 g. of dibromoethane and 1500 ml. of methyl ethyl ketone is refluxed under vigorous stirring for 24 hours, at the end of which time the reaction is essentially complete, as demonstrated by t.l.c. using an ethyl acetate-hexane mixture (60:20) as gradient. The solid is separated by filtration, and the filtrate is evaporated to dryness under vacuo. The oily residue is dissolved in ethyl acetate, washed twice with water, dried over magnesium sulfate and evaporated to dryness under vacuo, to yield methyl 4-(2-bromoethoxy)benzoate.
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ethyl acetate hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PL Xiao, XY Song, XT Xiong, DY Peng, XL Nie - Molecules, 2023 - mdpi.com
At present, phenolic acid derivatives and triazole derivatives have a good antifungal effect, which has attracted widespread attention. A series of novel phenolic acid triazole derivatives …
Number of citations: 7 www.mdpi.com
NV Sergeeva, RP Evstigneeva, IA Rud'ko… - Pharmaceutical …, 1995 - Springer
We have demonstrated earlier that N-substituted benzimidazoles inhibit functional activity of thrombocytes [1]. One of the inhibitors of thrombocyte aggregation is 4-[2-(I H-imidazol-l-yl) …
Number of citations: 3 link.springer.com
Y Depetter, S Geurs, J Franceus, D Knez… - …, 2019 - Wiley Online Library
The synthesis of HDAC6 inhibitors has attracted considerable interest in medicinal chemistry because of their drug potential in different therapeutic areas. In this paper, the preparation …
PL Xiao, XY Song, XT Xiong, DY Peng… - Available at SSRN … - papers.ssrn.com
Phenolic acids triazole derivatives were synthesized, and structurally characterized by FT-IR, MRI, MS and X-ray crystal diffraction. Compound 1a crystallizes in the monoclinic system …
Number of citations: 0 papers.ssrn.com
W Yan, L Ling, Y Wu, K Yang, R Liu… - Journal of Medicinal …, 2021 - ACS Publications
Adenosine is an immunosuppressive factor in the tumor microenvironment mainly through activation of the A 2A adenosine receptor (A 2A R), which is a mechanism hijacked by tumors …
Number of citations: 14 pubs.acs.org
Y Depetter - 2019 - biblio.ugent.be
Histone deacetylases (HDaCs) are a class of enzymes that deacetylate target proteins, such as histones, at specific lysine residues. Together with the histone acetyltransferases (HaTs) …
Number of citations: 2 biblio.ugent.be
M Kim, W Choi, J Yoon, B Jeong, SH Pagire… - European Journal of …, 2022 - Elsevier
Non-alcoholic fatty liver disease (NAFLD), attributed to excessive fat accumulation in the liver, is reportedly prevalent worldwide. NAFLD is one of the leading causes of chronic liver …
Number of citations: 2 www.sciencedirect.com
G Wan, Z Feng, Q Zhang, X Li, K Ran… - Journal of Medicinal …, 2022 - ACS Publications
The activation of the STAT signal after incubation with the HDAC inhibitor represents a key mechanism causing resistance to HDAC inhibitors in some solid tumor cells, while the FGFR …
Number of citations: 3 pubs.acs.org
X Su, Z Tan, G Wang, Z Liu, C Gan, L Yue, H Liu… - European Journal of …, 2023 - Elsevier
Idiopathic pulmonary fibrosis (IPF) is a fatal lung disease characterized with high mortality, unknown etiology, and lack of effective treatment. Many evidences validate that inhibiting the …
Number of citations: 2 www.sciencedirect.com
SJ Kirincich, J Xiang, N Green, S Tam, HY Yang… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and optimization of a class of trisubstituted quinazoline-2,4(1H,3H)-dione cPLA 2 α inhibitors are described. Utilizing pharmacophores that were found to be important in …
Number of citations: 40 www.sciencedirect.com

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